N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Catalog No.
S11550355
CAS No.
M.F
C16H20N2O2
M. Wt
272.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinoline...

Product Name

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

IUPAC Name

1-methyl-N-(3-methylbutyl)-2-oxoquinoline-4-carboxamide

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-11(2)8-9-17-16(20)13-10-15(19)18(3)14-7-5-4-6-12(13)14/h4-7,10-11H,8-9H2,1-3H3,(H,17,20)

InChI Key

QFEQZANWUVMXIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)C

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound belonging to the class of quinoline derivatives. Its molecular formula is C${14}$H${18}$N${2}$O${2}$, and it features a quinoline ring structure with a carboxamide functional group and an isopentyl side chain. The compound is characterized by its unique configuration, which includes a ketone (2-oxo) and a secondary amide, contributing to its potential biological activities.

The chemistry of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves several notable reactions:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Cyclization: The compound can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has been studied for various biological activities, including:

  • Antimicrobial Properties: Some derivatives of quinoline compounds exhibit significant antimicrobial activity against bacteria and fungi.
  • Anticancer Activity: Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Certain studies suggest that quinoline-based compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The specific biological activities of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide require further investigation to establish its efficacy and mechanisms of action.

The synthesis of N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can be achieved through various methods:

  • One-Pot Synthesis: A straightforward method involves the condensation of appropriate starting materials such as isopentylamine with 2-methylquinoline and a suitable carbonyl source under controlled conditions.
  • Multi-Step Synthesis: This may involve the formation of the quinoline ring followed by amide formation through coupling reactions with isopentylamine.

Recent advancements in synthetic methodologies emphasize greener approaches, utilizing microwave irradiation or solvent-free conditions to enhance yields and reduce environmental impact .

N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Probes: In biochemical research for studying enzyme interactions or cellular processes due to its structural features.

Its unique structure allows for modifications that could enhance its biological activity or selectivity for specific targets.

Interaction studies involving N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide are crucial for understanding its mechanism of action. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific biological targets such as receptors or enzymes.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to determine therapeutic potential and safety profiles.

Such studies are essential for advancing the compound toward clinical applications.

Several compounds share structural similarities with N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-AminoquinolineContains an amino group at position 4Antimalarial activity
7-ChloroquinolineChlorine substituent at position 7Antimicrobial and antimalarial
6-MethoxyquinolineMethoxy group at position 6Anticancer properties
3-HydroxyquinolinoneHydroxyl group at position 3Antioxidant activity

These compounds highlight the diversity within the quinoline family and their potential therapeutic applications. N-isopentyl-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide stands out due to its specific side chain and functional groups that may confer unique biological properties compared to its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

272.152477885 g/mol

Monoisotopic Mass

272.152477885 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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